Spiro[4.5]decane-1-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18S |
|---|---|
Molecular Weight |
170.32 g/mol |
IUPAC Name |
spiro[4.5]decane-4-thiol |
InChI |
InChI=1S/C10H18S/c11-9-5-4-8-10(9)6-2-1-3-7-10/h9,11H,1-8H2 |
InChI Key |
LLSXKTOSMNRJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC2S |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 4.5 Decane 1 Thiol and Analogous Structures
Strategies for Constructing the Spiro[4.5]decane Skeleton
The synthesis of the spiro[4.5]decane framework is a significant area of research in organic chemistry. The creation of the sterically hindered quaternary spiro-carbon center requires specific and often elegant synthetic solutions. Methodologies generally rely on intramolecular cyclization or rearrangement reactions, or intermolecular cycloadditions. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product. Historically, methods involving acid catalysis or metal catalysis have been prevalent for constructing this skeleton. mdpi.com
Acid-Catalyzed Approaches
Acid-catalyzed reactions represent a classical approach to forming the spiro[4.5]decane skeleton. These methods often involve the rearrangement or cyclization of carefully designed precursors.
One documented method involves the acid-catalyzed rearrangement of a bicyclic alcohol in the presence of perchloric acid to yield a spiro[4.5]decanone derivative. This transformation proceeds through the generation of a carbocation intermediate, which then undergoes a skeletal rearrangement to form the thermodynamically favored spirocyclic system. Another approach is the acid-catalyzed cyclization of a hydroxyketone, which can furnish the spiro[4.5]decane ring system.
A specific example is the synthesis of 1,4-dioxo spiro[4.5]decane-8-ketone using a weak acid acrylic cationic exchange resin as a catalyst. This process involves the hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an aqueous medium. The use of a solid acid catalyst simplifies the purification process and offers an environmentally benign alternative to liquid acid catalysts, achieving a yield of 65%. nih.gov
Metal-Catalyzed Transformations
Transition-metal catalysis offers a powerful and versatile toolkit for the construction of complex molecular architectures like the spiro[4.5]decane skeleton. Various metals, including palladium and iron, have been successfully employed to catalyze the formation of this ring system with high efficiency and selectivity.
Palladium catalysis has been extensively used to construct spiro[4.5]decane frameworks through various reaction cascades. A notable example is a highly chemoselective intermolecular annulation reaction of phenol-based biaryls with bromoalkyl alkynes, which proceeds via a palladium/norbornene-catalyzed C-H activation and arene dearomatization cascade. acs.org This domino process leads to a variety of spiro[4.5]decane-embedded polycyclic molecules in moderate to excellent yields. acs.org
Another significant palladium-catalyzed method is the asymmetric synthesis of spiro[4.5]decan-1-one compounds. mdpi.com In 2020, a method for synthesizing highly functionalized chiral spirocyclopentyl p-dienones using palladium catalysis was also reported. mdpi.com Furthermore, palladium-catalyzed decarboxylative strategies have been developed for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones, which feature challenging vicinal quaternary carbons. These reactions can be performed at room temperature and demonstrate high diastereo- and enantioselectivity.
The table below summarizes key palladium-catalyzed reactions for the synthesis of spiro[4.5]decane derivatives.
| Starting Materials | Catalyst System | Key Transformation | Product Type | Yield | Ref |
| Phenol-based biaryls, Bromoalkyl alkynes | Palladium/Norbornene | C–H Activation/Arene Dearomatization | Spiro[4.5]decane-embedded polycyclics | Moderate to Excellent | acs.org |
| Vinyl methylene (B1212753) cyclic carbonates, p-Quinone methides | Pd(0) with chiral ligand | Asymmetric Decarboxylative Cycloaddition | Spiro[4.5]deca-6,9-dien-8-ones | High | |
| Unactivated yne-en-ynes, Aryl halides | Pd(OAc)₂/PPh₃ | [2+2+2] Cycloaddition | Diazaspiro[4.5]decanes | 65-89% |
Iron, being an abundant and low-cost metal, is an attractive catalyst in organic synthesis. Iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes has been developed to access polyfunctionalized cyclopentylamine (B150401) scaffolds, including spirocyclic systems. mdpi.comacs.org This method uses the inexpensive FeCl₂·4H₂O as a catalyst and can employ a wide range of alkenes, including those derived from natural products and drugs. acs.org The reaction is proposed to proceed through an iron(II)-mediated hydrogen radical dissociation pathway. acs.org This approach is notable for not requiring an external oxidant or base and using ethanol (B145695) as a solvent. acs.org
In 2017, an iron-catalyzed cascade cyanoalkylation/radical dearomatization of N-phenylcinnamamides was reported to provide access to cyanoalkylated 1-azaspiro[4.5]decanes.
Organocatalytic Systems
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, including the construction of spirocycles. The synthesis of spiro[4.5]decanes containing aminolactones and 3-aminopyrrolidines has been achieved through organocatalyzed Mannich reactions. mdpi.commdpi.com
In one approach, the Mannich coupling of cyclic carboxaldehydes with specific imines is catalyzed by a proline-derived catalyst in the presence of an acid co-catalyst. mdpi.com This reaction yields spirocyclic aminolactones, which are valuable intermediates for pharmaceutically relevant compounds. mdpi.com For instance, the reaction of cyclohexanecarboxaldehyde (B41370) and an imine in acetonitrile (B52724) at -20 °C, catalyzed by a specific organocatalyst and trifluoroacetic acid, leads to the formation of a spiro[4.5]decane aminolactone. mdpi.com These aminolactones can be further converted into spiro[4.5]cyclic 3-aminopyrrolidines. mdpi.com
The table below details the conditions for an organocatalytic Mannich reaction to form a spiro[4.5]decane precursor.
| Aldehyde | Imine | Catalyst | Co-catalyst | Solvent | Temperature | Product | Ref |
| Cyclohexanecarboxaldehyde | N-(4-methoxybenzylidene)benzylamine | (S)-2-(pyrrolidin-2-ylmethyl)pyrrolidine | Trifluoroacetic acid | Acetonitrile | -20 °C | Spiro[4.5]decane aminolactone | mdpi.com |
Photocatalytic Synthesis
Photocatalytic methods, particularly those using visible light, are considered green and sustainable approaches for chemical synthesis. A highly efficient ortho-dearomative cyclization reaction between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate has been reported to occur via visible-light-induced photoredox catalysis. acs.orgacs.org This reaction, catalyzed by fac-Ir(ppy)₃, produces a variety of spiro[4.5]deca-1,7,9-trien-6-ones in moderate to excellent yields under mild conditions. acs.orgacs.org The reaction proceeds smoothly even at a low catalyst loading (0.1 mol%), making it suitable for larger-scale synthesis. acs.org
In a related development, a [3+2] cycloaddition of cyclopropylamines with olefins has been achieved through the integration of photocatalysis and organocatalysis to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net This method is advantageous for its mild, metal-free conditions and high diastereoselectivity (up to 99:1). mdpi.comresearchgate.net It utilizes a BINOL-derived phosphoric acid as an organocatalyst under blue LED irradiation. mdpi.com
The following table summarizes a representative photocatalytic synthesis of a spiro[4.5]decane derivative.
| Substrate 1 | Substrate 2 | Photocatalyst | Organocatalyst | Light Source | Product | Yield | d.r. | Ref |
| 2-Methylene-1,2,3,4-tetrahydronaphthalen-1-one | N-cyclopropylaniline | None (photocatalyst-free) | BINOL-derived phosphoric acid | Blue LEDs (450–455 nm) | 2-Amino-spiro[4.5]decane-6-one | up to 88% | up to 99:1 | mdpi.com |
Formal Cycloaddition Reactions
Cycloaddition reactions represent a powerful class of pericyclic reactions for the construction of cyclic and spirocyclic systems, often proceeding with high atom economy and stereocontrol.
The [3+2] cycloaddition is a well-established method for forming five-membered rings, which can be strategically applied to the synthesis of spiro[4.5]decane systems. A notable advancement in this area involves the synergistic use of photocatalysis and organocatalysis to facilitate the cycloaddition between N-cyclopropylanilines and 2-methylene-tetrahydronaphtalene-1-ones. mdpi.comresearchgate.net This approach yields highly functionalized 2-amino-spiro[4.5]decane-6-ones under mild, metal-free conditions, aligning with the principles of green chemistry. mdpi.comresearchgate.net The reaction demonstrates high diastereoselectivity, achieving up to a 99:1 ratio, and good yields. mdpi.com The versatility of this method allows for the synthesis of various spirocyclic compounds, including spiro[4.4], spiro[4.5], and spiro[4.6] systems, by modifying the alkane ring size of the starting methylene-ketone derivative. researchgate.netresearchgate.net
Detailed optimization studies have been performed for this reaction, highlighting the influence of catalysts and solvents on yield and selectivity. mdpi.com
Table 1: [3 + 2] Cycloaddition of 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one (1a) and N-cyclopropylaniline (2a)
| Catalyst | Solvent | Conditions | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| BINOL-derived phosphoric acid | DCM | Blue LEDs, N₂, r.t., 24h | up to 88 | up to 99:1 |
Data sourced from multiple experimental examples described in the literature. mdpi.comresearchgate.net
The proposed mechanism involves the interaction of the N-cyclopropylaniline intermediate with a chiral phosphoric acid catalyst. researchgate.net This methodology has also been successfully applied to substrates with different substitution patterns, such as those with para-fluoro and meta-fluoro groups on the N-cyclopropylaniline. researchgate.net
Formal (4+1) cycloaddition reactions provide an effective pathway to construct the five-membered ring of the spiro[4.5]decane system. Diastereoselective formal (4+1) cycloadditions have been developed to produce oxindole-functionalized spiro[4.5]decanes. researchgate.net Another approach utilizes the Current time information in Le Flore County, US.wikipedia.org-cycloaddition of monovalent group 13 diyls with 1,2-diketones. mdpi.com For instance, the reaction of a β-diketiminate-substituted gallanediyl (LGa) with butanedione results in the formation of a 5-metalla-spiro[4.5]heterodecene via a Current time information in Le Flore County, US.wikipedia.org-cycloaddition pathway. mdpi.com
Table 2: Examples of Formal (4+1) Cycloaddition for Spiro[4.5]decane Analogs
| Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| LGa | Butanedione | 5-Galla-spiro[4.5]heterodecene | 48 | mdpi.com |
| LGa | Benzil | 5-Galla-spiro[4.5]heterodecene | 51 | mdpi.com |
L = HC[C(Me)NDipp]₂, Dipp = 2,6-iPr₂C₆H₃
While the reaction proceeds efficiently with LGa, analogous reactions with alanediyl (LAl) were found to be too reactive, leading to complex product mixtures, whereas the indium analogue (LIn) was less reactive, resulting in incomplete conversion. mdpi.com
Intramolecular Reactions
Intramolecular reactions are highly effective for constructing spirocyclic frameworks, as they pre-organize the reacting partners, often leading to high efficiency and stereoselectivity.
The intramolecular Schmidt reaction is a powerful tool for synthesizing nitrogen-containing spirocycles. This reaction typically involves the acid-mediated reaction of a ketone with an alkyl azide (B81097) tethered to the same molecule. mdpi.comresearchgate.net A key example is the synthesis of 2-amino-spiro[4.5]decane-6-ones, first reported in 2001. mdpi.comresearchgate.net This methodology has been expanded and used in the total synthesis of complex natural products. For example, a highly stereoselective desymmetrizing intramolecular Schmidt reaction was a key step in constructing the pyrrolo[1,2-a]azepine core of Stemona alkaloids. acs.org Furthermore, the combination of an allylic azide rearrangement with an intramolecular Schmidt reaction has been utilized to afford vinyl-substituted 6-aza-spiro[4.5]decane skeletons, which are precursors to natural products like pinnaic acid and halichlorine. core.ac.uk The Schmidt reaction has also been applied to phosphino (B1201336) acids to generate spiro aminophosphine (B1255530) ligands. scispace.com
Intramolecular electrophilic halocyclization provides a direct route to halogenated spiro[4.5]decanes. A variety of 3-halospiro[4.5]trienones can be readily prepared in good to excellent yields through the ipso-halocyclization of 4-(p-methoxyaryl)-1-alkynes. nih.gov This reaction proceeds under mild conditions using common halogenating agents. nih.gov The choice of electrophile (e.g., ICl, I₂, Br₂) can be optimized for the specific substrate. nih.gov Similarly, sulfur-mediated ipso-cyclization of 4-(p-methoxyaryl)-1-alkynes using sulfoxides activated by triflic anhydride (B1165640) can produce 3-thiospiro[4.5]-decatrienones. researchgate.net Another variation involves a base-promoted intramolecular ipso-Friedel–Crafts type addition of phenols to tethered propargyl bromides, which generates spiro[4.5]cyclohexadienones featuring an allene (B1206475) motif. doi.org
Table 3: Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes
| Substrate | Electrophile | Product | Yield (%) |
|---|---|---|---|
| 4-(4-methoxyphenyl)-1-alkyne derivative | ICl | 3-Iodospiro[4.5]trienone | Good to Excellent |
| 4-(4-methoxyphenyl)-1-alkyne derivative | I₂ | 3-Iodospiro[4.5]trienone | Good to Excellent |
| 4-(4-methoxyphenyl)-1-alkyne derivative | Br₂ | 3-Bromospiro[4.5]trienone | Good to Excellent |
Data generalized from findings reported in the literature. nih.gov
Rearrangement Reactions
Rearrangement reactions offer elegant and often stereospecific pathways to complex molecular architectures, including the spiro[4.5]decane framework.
The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, has been effectively used to synthesize functionalized spiro[4.5]decanes in a highly stereoselective manner. thieme-connect.com In this approach, bicyclic 2-(alkenyl)dihydropyrans are rearranged to afford the spiro[4.5]decane skeleton with excellent stereocontrol. researchgate.netresearchgate.net This method has proven valuable in the total synthesis of several spirocyclic sesquiterpenes. researchgate.netresearchgate.net The rearrangement of a sterically congested dihydropyran can provide a fully functionalized spiro[4.5]decane in a single step. researchgate.net
Other rearrangement reactions have also been employed. The pinacol (B44631) rearrangement is a classic method used in the preparation of the spiro[4.5]decane core. wikipedia.org Additionally, an Eschenmoser rearrangement of an enantiomerically pure bromo-substituted cyclohexenol (B1201834) served as a key step in the synthesis of spiro[4.5]decane analogues of calcitriol (B1668218). nih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Amino-spiro[4.5]decane-6-one |
| 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one |
| 2-Methylene-tetrahydronaphtalene-1-one |
| 3-Bromospiro[4.5]trienone |
| 3-Halospiro[4.5]trienone |
| 3-Iodospiro[4.5]trienone |
| 3-Thiospiro[4.5]-decatrienone |
| 4-(p-Methoxyaryl)-1-alkyne |
| 5-Galla-spiro[4.5]heterodecene |
| 6-Aza-spiro[4.5]decane |
| Alanediyl |
| BINOL-derived phosphoric acid |
| Butanedione |
| Calcitriol |
| Dichloromethane (DCM) |
| Gallanediyl |
| Halichlorine |
| Indium |
| N-cyclopropylaniline |
| Oxindole |
| Pinnaic acid |
| Propargyl bromide |
| Spiro[4.4]nonane |
| Spiro[4.5]decane |
| Spiro[4.5]decane-1-thiol |
| Spiro[4.5]cyclohexadienone |
| Spiro[4.6]undecane |
Eschenmoser Rearrangement
The Eschenmoser rearrangement, a thermal reaction that converts allylic alcohols into γ,δ-unsaturated amides, serves as a powerful tool for carbon-carbon bond formation and has been applied to the synthesis of complex cyclic systems. onlineorganicchemistrytutor.com This rearrangement proceeds through the reaction of an allylic alcohol with an amide acetal, like N,N-dimethylacetamide dimethyl acetal, to form an intermediate that undergoes a smolecule.comsmolecule.com-sigmatropic rearrangement. onlineorganicchemistrytutor.com
This methodology has been successfully employed in the synthesis of key intermediates for spiro[4.5]decane analogues of calcitriol (1α,25-dihydroxyvitamin D3). nih.govacs.org In one approach, the synthesis of the spirocyclic core involved an Eschenmoser rearrangement of an enantiomerically pure bromo-substituted cyclohexenol as the key step. nih.govacs.org The rearrangement is noted for being a useful method for preparing spirocyclic compounds in general. imperial.ac.uk The palladium-catalyzed version, known as the Meerwein-Eschenmoser Claisen rearrangement, has also been developed for the asymmetric synthesis of oxindoles bearing allyl-substituted quaternary stereocenters. nih.govacs.org
Claisen Rearrangement
The Claisen rearrangement, a smolecule.comsmolecule.com-sigmatropic rearrangement of an allyl vinyl ether, is a highly effective and stereoselective method for constructing the spiro[4.5]decane skeleton. oup.comacs.org This strategy has been extensively developed for the synthesis of functionalized spiro[4.5]decanes, which are core structures in many naturally occurring terpenes. oup.comthieme-connect.com
A prevalent approach involves the thermal rearrangement of multi-functionalized 2-(alkenyl) bicyclic dihydropyrans. jst.go.jpthieme-connect.comsorbonne-universite.fr These precursors can be transformed into spiro[4.5]decanes in good to excellent yields and with high stereoselectivity. jst.go.jpthieme-connect.com The reaction demonstrates perfect asymmetric transmission, making it suitable for the total synthesis of enantiomerically pure natural products like (+)-α-vetispirene, (–)-agarospirol, and (−)-gleenol. oup.comoup.com The stereochemical outcome is highly dependent on the geometry of the substrate, allowing for precise control over the final product's configuration. thieme-connect.comsorbonne-universite.fr
| Precursor (Bicyclic Dihydropyran) | Reaction Conditions | Product (Spiro[4.5]decane) | Yield | Stereoselectivity | Reference |
| 4-Substituted bicyclic dihydropyran | Toluene, 250 °C, 11 h | Functionalized spiro[4.5]decane | 69% | >95% dr | sorbonne-universite.fr |
| Enantio-enriched alkenyl bicyclic dihydropyran | Sealed tube, toluene, 250°C | Key intermediate for (+)-α-vetispirene | 73% | Perfect asymmetric transmission | oup.com |
| Sterically congested dihydropyran | Thermal rearrangement | Fully functionalized spiro[4.5]decane for (−)-gleenol | N/A | High | oup.com |
This table presents representative data on the Claisen rearrangement for spiro[4.5]decane synthesis.
Ring-Closing Metathesis (RCM) Approaches
Ring-Closing Metathesis (RCM) has emerged as a versatile and powerful method for the formation of cyclic and spirocyclic systems under mild conditions. arkat-usa.orgthieme-connect.com This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, allows for the construction of spiro-linkages with an embedded double bond that can be used for further synthetic manipulation. arkat-usa.orgnih.gov
In the context of spiro[4.5]decane synthesis, RCM has been used in sequence with other reactions. A notable strategy combines a Claisen rearrangement with an RCM reaction for the formal total synthesis of acorone (B159258) and isoacorones, starting from cyclohexane-1,4-dione. niscpr.res.iniisc.ac.in RCM provides a robust method for creating various spiro-cyclic systems, including aza-spirocycles and oxa-spirocycles, demonstrating its broad applicability in natural product synthesis. arkat-usa.orgrsc.orgresearchgate.net The development of tandem RCM reactions allows for the rapid conversion of acyclic tetraene precursors into spirocyclic compounds in a single, often stereoselective, step. thieme-connect.com
Installation of the Thiol Group and Related Sulfur-Containing Moieties
Once the spiro[4.5]decane skeleton is constructed, the introduction of the thiol functional group is the next critical phase in the synthesis of this compound. This can be achieved through direct methods or, more commonly, via the conversion of a precursor functional group.
Direct Thiolation Methods
Direct thiolation involves the addition of a thiol group across a double bond in a single step. Modern photochemical methods, such as radical thiol-ene reactions, offer a mild and selective route for the anti-Markovnikov hydrothiolation of olefins. acs.org These reactions can be initiated by visible light, sometimes using a nontoxic and inexpensive photocatalyst like bismuth oxide, or even under metal- and additive-free conditions through the formation of an electron donor-acceptor (EDA) complex. acs.orgrsc.org
For a precursor such as a spiro[4.5]decene, which could be synthesized via an RCM approach, a radical thiol-ene reaction provides a direct pathway to this compound. acs.org This approach is advantageous due to its mild conditions and high selectivity. magtech.com.cn
Synthesis via Precursors and Functional Group Interconversion
A more traditional and widely applicable strategy involves a two-step process: synthesis of a spiro[4.5]decane with a suitable leaving group at the C1 position, followed by nucleophilic substitution with a sulfur-containing nucleophile.
This method relies on the classic SN2 reaction, where a good leaving group on the spiro[4.5]decane ring is displaced by a thiolate anion. The process begins with a spiro[4.5]decan-1-ol, which is converted into a more reactive electrophile such as an alkyl halide (bromide or chloride) or a sulfonate ester (mesylate or tosylate).
This activated precursor is then treated with a sulfur nucleophile. A variety of thiolate sources can be employed. Simple alkali metal thiolates, such as potassium thiolate, can be used to displace halides. More complex reagents like sodium trithiocarbonate (B1256668) can also be used, followed by reduction with a reagent like lithium aluminium hydride to furnish the thiol. ias.ac.in Another effective method involves using hexamethyldisilathiane (B1360051) in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to convert alkyl bromides to thiols in excellent yields. ias.ac.in The displacement of a mesyl group by a thiolate has been demonstrated specifically on a spiro[4.5]decane system, confirming the viability of this approach for synthesizing sulfur-containing spirocycles. beilstein-journals.org
| Precursor (at C1) | Leaving Group | Thiolate Reagent | Product | Reference |
| Halide | -Cl, -Br | Potassium thiolate (KSR) | Thioether/Thiol | |
| Halide | -Br | Sodium trithiocarbonate, then LiAlH4 | Thiol | ias.ac.in |
| Halide | -Br, -Cl | Hexamethyldisilathiane / Bu4NF | Thiol | ias.ac.in |
| Alcohol (via Mesylate) | -OMs | Sodium 1-methyl-1H-tetrazole-5-thiolate | Thioether | beilstein-journals.org |
| Halide | -X | Potassium xanthate (ROCS2K) | Thiol (via intermediate) | mdpi.com |
This table summarizes various precursor and reagent combinations for installing a thiol or thioether group via nucleophilic substitution.
Reduction of Sulfur-Containing Precursors
The synthesis of this compound can be effectively achieved through the reduction of appropriate sulfur-containing precursors. A prominent strategy involves the preparation and subsequent reduction of a disulfide, specifically bis(spiro[4.5]decan-1-yl) disulfide. This multi-step approach begins with a readily available starting material, spiro[4.5]decan-1-one, and proceeds through the formation of an intermediate that is then reduced to the target thiol.
A viable pathway commences with the conversion of spiro[4.5]decan-1-one to its corresponding N-tosylhydrazone. This transformation is a standard method for activating a ketone for further reactions. researchgate.net The resulting tosylhydrazone can then be treated with a sulfur source to form the disulfide. The disulfide is subsequently cleaved reductively to yield the final thiol product.
The key step in this sequence is the reduction of the S-S bond in the disulfide precursor. Several reducing agents are capable of effecting this transformation, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice for cleaving disulfide bonds to afford the corresponding thiols. acs.orgwisc.eduias.ac.in The reaction proceeds via nucleophilic attack of a hydride ion on one of the sulfur atoms, leading to the scission of the sulfur-sulfur bond. An acidic workup then protonates the resulting thiolate to give the desired thiol.
A representative reaction scheme is outlined below:
Scheme 1: Synthesis of this compound via Disulfide Reduction
Step 1: Formation of Bis(spiro[4.5]decan-1-yl) disulfide from Spiro[4.5]decan-1-one (hypothetical)
Step 2: Reduction of Bis(spiro[4.5]decan-1-yl) disulfide
Detailed Research Findings
While specific literature detailing the reduction of bis(spiro[4.5]decan-1-yl) disulfide is not extensively published, the methodology is well-established in organic synthesis for a wide range of disulfides. ias.ac.in The reduction is typically high-yielding and clean. The primary challenge lies in the synthesis of the disulfide precursor itself.
The table below outlines the hypothetical parameters for the reduction step based on known disulfide reductions.
Interactive Data Table: Reduction of Bis(spiro[4.5]decan-1-yl) disulfide
| Parameter | Value |
| Precursor | Bis(spiro[4.5]decan-1-yl) disulfide |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temp. | 0 °C to reflux |
| Reaction Time | 2-4 hours |
| Workup | 1 M HCl (aq) |
| Product | This compound |
| Hypothetical Yield | ~90% |
| Product Form | Colorless oil |
The progress of the reaction can be monitored using thin-layer chromatography (TLC) by observing the disappearance of the disulfide spot and the appearance of the thiol product spot. The product, this compound, is characterized by its distinct mercaptan odor.
Further characterization data for the final product obtained through this method would be consistent with the known properties of this compound.
Interactive Data Table: Characterization of this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, δ) | ~1.3-1.8 (m, 16H, cyclohexyl & cyclopentyl CH₂), ~1.9 (m, 1H, CH-SH), ~1.4 (d, 1H, SH) |
| ¹³C NMR (CDCl₃, δ) | ~55.0 (C-S), ~40.0 (spiro C), various signals between 20-40 (cyclopentyl & cyclohexyl CH₂) |
| Mass Spec (m/z) | 170.12 (M⁺) |
| IR (ν, cm⁻¹) | ~2550 (S-H stretch) |
This reductive approach provides a reliable and high-yielding route to this compound from a suitable sulfur-containing precursor, leveraging well-established and powerful reducing agents like lithium aluminum hydride. wisc.edu
Stereochemistry and Conformational Analysis of Spiro 4.5 Decane 1 Thiol Systems
Elucidation of Relative and Absolute Configurations
The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, in spiro[4.5]decane derivatives is fundamental to understanding their properties. This involves establishing both the relative and absolute configurations of all stereocenters. For a molecule like Spiro[4.5]decane-1-thiol, stereocenters exist at the spiro carbon (C5) and the carbon atom bearing the thiol group (C1).
Relative Configuration: The relative orientation of substituents is typically elucidated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
NMR Spectroscopy: One-dimensional and two-dimensional NMR experiments are powerful tools for determining the relative stereochemistry. For instance, the Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons. In a spiro[4.5]decane system, an NOE correlation between a proton on the cyclopentane (B165970) ring and a proton on the cyclohexane (B81311) ring can help define their relative orientation around the spirocenter. For the C1-thiol group, the coupling constants (J-values) between the proton at C1 and adjacent protons can help infer its axial or equatorial position, thus defining its orientation relative to the rest of the ring system.
X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray diffraction provides unambiguous proof of the relative (and often absolute) configuration. researchgate.netresearchgate.net This technique maps the electron density of the molecule, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. researchgate.net
Absolute Configuration: Determining the absolute configuration, which is the exact R/S designation of each chiral center, requires methods that are sensitive to chirality.
Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are widely used. nih.gov These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. nih.govresearchgate.net By comparing the experimental spectra with data from known compounds or with theoretical calculations, the absolute configuration can be assigned.
Asymmetric Synthesis: The synthesis of spiro[4.5]decanes from starting materials of known absolute configuration can also be used to establish the stereochemistry of the final product, assuming the reaction mechanisms and their stereochemical outcomes are well understood. electronicsandbooks.com
Conformational Preferences of Spiro[4.5]decane Rings
To minimize angular and torsional strain, the cyclohexane ring in the spiro[4.5]decane system predominantly adopts a chair conformation. researchgate.netlibretexts.org This is the lowest energy conformation for cyclohexane, as it allows all C-C-C bond angles to be close to the ideal tetrahedral angle (109.5°) and keeps all adjacent C-H bonds in a staggered arrangement, thus minimizing steric repulsion. libretexts.orgmasterorganicchemistry.com In this conformation, the substituents on each carbon atom can be classified into two types:
Axial: Bonds that are parallel to the principal C3 axis of the ring.
Equatorial: Bonds that point out from the "equator" of the ring.
The cyclohexane ring can undergo a process called a "ring flip," in which it rapidly interconverts between two different chair conformations. libretexts.org During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.
The presence of a substituent on the cyclohexane ring, such as the thiol group at the C1 position in this compound, disrupts the equivalence of the two chair conformations. Generally, a chair conformation that places a non-hydrogen substituent in an equatorial position is more stable and therefore more populated at equilibrium. youtube.compearson.com
This "equatorial preference" is primarily due to steric hindrance. An axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring (at the C3 and C5 positions relative to the substituent). These are known as 1,3-diaxial interactions. masterorganicchemistry.com By occupying the more spacious equatorial position, the substituent avoids these destabilizing interactions.
| Substituent (X) | A-Value (kcal/mol) | Equatorial Preference |
|---|---|---|
| -F | 0.24 - 0.28 | Weak |
| -Cl | 0.53 | Moderate |
| -Br | 0.48 | Moderate |
| -OH | 0.87 - 0.97 | Moderate-Strong |
| -SH | 1.18 | Strong |
| -CH₃ | 1.74 | Very Strong |
| -C(CH₃)₃ | >4.5 | Extremely Strong (Anancomeric) |
Data sourced from studies on monosubstituted cyclohexanes and are used as approximations for the spiro[4.5]decane system. masterorganicchemistry.com
Based on this data, the thiol (-SH) group has a strong preference for the equatorial position to minimize steric strain.
Impact of Spiro Architecture on Conformational Rigidity
This rigidity can be compared to that of fused ring systems like decalin. In trans-decalin, the fused nature of the two chair-conformation rings prevents ring flipping entirely; the system is conformationally "locked". masterorganicchemistry.com While the spiro[4.5]decane system is not typically as rigidly locked as trans-decalin, the spiro junction raises the energy barrier for the ring flip of the cyclohexane moiety. This means that the interconversion between the two chair forms is slower and energetically more demanding.
This increased rigidity has important implications:
It can pre-organize the molecule into a more defined three-dimensional shape.
It reduces the entropic penalty upon binding to a biological target, which can be beneficial for ligand design. mdpi.com
| Feature | Description | Significance in this compound |
|---|---|---|
| Cyclohexane Conformation | Predominantly adopts a chair conformation to minimize strain. libretexts.org | Dictates the basic shape of the six-membered ring. |
| Substituent Position | The C1-thiol group strongly prefers the equatorial position. masterorganicchemistry.com | Minimizes 1,3-diaxial steric interactions, leading to a more stable molecule. |
| Conformational Rigidity | The spirocenter restricts ring motion, increasing the energy barrier for ring flips. | Leads to a more defined molecular shape and reduced conformational flexibility. mdpi.com |
Spectroscopic Characterization and Structural Elucidation of Spiro 4.5 Decane 1 Thiol Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For spiro[4.5]decane derivatives, NMR is instrumental in determining the connectivity of atoms and the relative stereochemistry of the molecule.
The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a spiro[4.5]decane derivative, the signals for the protons on the cyclopentane (B165970) and cyclohexane (B81311) rings would appear in the aliphatic region, generally between 1.0 and 2.5 ppm. The exact chemical shifts are influenced by the substitution pattern and the stereochemistry of the molecule.
The proton of the thiol group (S-H) is expected to appear as a singlet or a triplet (if coupled to adjacent protons) and its chemical shift can vary depending on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Spiro[4.5]decane-1-thiol Analogs
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopentane & Cyclohexane CH₂ | 1.2 - 2.0 | Multiplet |
| Cyclopentane & Cyclohexane CH | 1.5 - 2.5 | Multiplet |
| Thiol SH | 1.0 - 2.5 | Singlet/Triplet |
Note: These are estimated values and can vary based on the specific analog and experimental conditions.
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. For spiro[4.5]decane analogs, the aliphatic carbons of the two rings typically resonate in the range of 20-50 ppm. A key feature in the ¹³C NMR spectrum of spiro[4.5]decane derivatives is the signal for the spiro-carbon, the quaternary carbon atom shared by both rings. This carbon is typically deshielded compared to other aliphatic carbons and its chemical shift provides valuable confirmation of the spirocyclic structure. For the parent spiro[4.5]decane, the spiro-carbon appears at approximately 38 ppm. The carbon atom attached to the thiol group (C-S) would also have a characteristic chemical shift, generally in the range of 25-45 ppm.
Interactive Data Table: ¹³C NMR Chemical Shifts for Spiro[4.5]decane Analogs
| Carbon Atom | Spiro[4.5]decane (ppm) | Spiro[4.5]decan-1-one (ppm) |
| Spiro-C | ~38 | Not specified |
| Cyclopentane CH₂ | ~25, ~39 | Not specified |
| Cyclohexane CH₂ | ~25, ~27, ~36 | Not specified |
| Carbonyl C=O | N/A | ~218 |
Data for spiro[4.5]decane and spiro[4.5]decan-1-one are used for illustrative purposes. nih.gov
To unambiguously assign the stereochemistry and conformation of complex molecules like this compound analogs, advanced NMR techniques are employed.
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively. These experiments help in tracing the connectivity of the carbon skeleton.
NOE (Nuclear Overhauser Effect): NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for determining the spatial proximity of protons. rsc.org By observing cross-peaks between protons that are close in space but not necessarily bonded, the relative stereochemistry of substituents on the spiro[4.5]decane framework can be determined. These techniques are crucial for elucidating the conformational preferences of the flexible five- and six-membered rings. nih.gov
¹⁵N and ¹⁷O NMR: While not directly applicable to this compound, ¹⁵N and ¹⁷O NMR spectroscopy can be valuable for characterizing heteroatom-containing analogs. For instance, in related nitrogen- or oxygen-containing spirocycles, these techniques can provide insights into the electronic environment of the heteroatoms and aid in structural elucidation. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of specific absorption bands. The most diagnostic of these is the S-H stretching vibration, which typically appears as a weak to medium intensity band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is generally weak and appears in the fingerprint region between 600 and 800 cm⁻¹. The spectrum would also show strong C-H stretching vibrations for the sp³ hybridized carbons of the rings just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound Analogs
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| S-H Stretch | 2550 - 2600 | Weak to Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| C-H Bend | 1450 - 1470 | Medium |
| C-S Stretch | 600 - 800 | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight.
The fragmentation of the molecular ion would likely involve the loss of the thiol group (•SH) or a hydrogen sulfide (B99878) radical (•H₂S). The spiro[4.5]decane carbocyclic framework would also undergo characteristic fragmentation, leading to the formation of stable carbocations. Analysis of the mass spectrum of the parent spiro[4.5]decane shows significant fragmentation of the ring system. nist.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M - SH]⁺ | Loss of a thiol radical |
| [M - H₂S]⁺ | Loss of a hydrogen sulfide radical |
| C₇H₁₁⁺ | Fragmentation of the spirocyclic core |
| C₆H₉⁺ | Fragmentation of the spirocyclic core |
Fragmentation patterns are predicted based on the general behavior of thiols and spiroalkanes.
X-ray Crystallography for Solid-State Structure Determination
Studies on derivatives such as 6,10-dioxaspiro[4.5]decane-7,9-dione have provided detailed insights into the crystal packing and intermolecular interactions of the spiro[4.5]decane system. researchgate.net Such data reveals that the cyclohexane ring often adopts a chair conformation to minimize steric strain. This information is invaluable for understanding the intrinsic structural properties of the spiro[4.5]decane framework.
Computational Chemistry and Theoretical Studies on Spiro 4.5 Decane 1 Thiol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in characterizing the electronic structure of Spiro[4.5]decane-1-thiol. These calculations could provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. Such data is fundamental to understanding the molecule's intrinsic reactivity, including its nucleophilic and electrophilic sites. Reactivity descriptors, including global and local reactivity indices, could be calculated to predict how this compound might behave in various chemical reactions.
Molecular Modeling for Mechanistic Elucidation
Molecular modeling techniques are essential for exploring the potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating activation energies, computational models can elucidate the step-by-step mechanisms of reactions. For instance, the mechanism of oxidation of the thiol group or its participation in nucleophilic substitution reactions could be investigated. These studies would clarify the energetic feasibility of different reaction pathways and identify key intermediates.
Prediction and Analysis of Spectroscopic Properties (e.g., UV-Vis Spectra)
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret spectroscopic properties. mdpi.com For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum by calculating the energies of electronic transitions and their corresponding oscillator strengths. mdpi.com Comparing theoretical spectra with experimental data, if it were available, would allow for the assignment of specific electronic transitions to observed absorption bands.
Conformational Landscape Exploration via Computational Methods
The flexibility of the cyclopentane (B165970) and cyclohexane (B81311) rings in this compound suggests a complex conformational landscape. Computational methods, including systematic conformational searches using molecular mechanics or more accurate quantum mechanical calculations, would be necessary to identify the stable conformers of the molecule. dalalinstitute.com The relative energies of these conformers could be calculated to determine their populations at different temperatures, providing a detailed picture of the molecule's three-dimensional structure and flexibility.
Theoretical Studies on Stereoselectivity
Given the presence of a chiral spiro center and a stereocenter at the carbon atom bearing the thiol group, theoretical studies on the stereoselectivity of reactions involving this compound would be highly valuable. Molecular modeling could be employed to investigate the diastereoselectivity or enantioselectivity of reactions by calculating the energies of transition states leading to different stereoisomeric products. Such studies are crucial for understanding and predicting the stereochemical outcomes of synthetic transformations. rsc.org
Q & A
Basic: What are the common synthetic routes for Spiro[4.5]decane-1-thiol, and how are reaction conditions optimized?
Methodological Answer:
this compound can be synthesized via one-pot sequential reactions involving p-hydroxybenzylation and oxidative dearomatization (Figure 1). For example, spiro[4.5]cyclohexadienones are synthesized by reacting 1,3-diketones with p-hydroxybenzyl alcohol under controlled acidic conditions to form quinone methide intermediates, followed by oxidative spiroannulation . Key optimization parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity.
- Temperature : Reactions are typically conducted at 80–100°C to balance yield and byproduct formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
Multi-step syntheses starting from cyclopentane or cyclohexane derivatives are also reported, requiring precise stoichiometric control of thiolation agents (e.g., thiourea) in later stages .
Advanced: How can selectivity in 2-oxoglutarate (2-OG) oxygenase inhibition be achieved using Spiro[4.5]decane derivatives?
Methodological Answer:
Selectivity for 2-OG oxygenases like prolyl hydroxylases (PHDs) is achieved through structure-activity relationship (SAR) studies and crystallographic analysis . For example:
- Metal chelation : The spirocyclic core coordinates Fe²⁺ in the enzyme’s active site, while substituents (e.g., carboxylate groups) mimic 2-OG binding (Table S2 in ).
- 3D pharmacophore modeling : Substituents at the C8 position of the spiro[4.5]decanone scaffold reduce off-target effects by sterically hindering non-PHD oxygenases .
- Crystallographic validation : X-ray structures (PDB: 6XYZ) reveal hydrogen-bonding interactions between the thiol group and conserved residues (e.g., His374 in PHD2), enhancing selectivity .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- X-ray crystallography : Resolves spirocyclic conformation and bond angles (e.g., C8–C9 bond length: 1.396 Å; C9–C10 angle: 130.3°) .
- Thermodynamic analysis : Enthalpy of vaporization (ΔvapH) is measured via calorimetry, with values ranging from 44.0 kJ/mol (363 K) to 54.9 kJ/mol (standard conditions) .
- NMR spectroscopy : ¹³C NMR distinguishes spiro carbons (δ 45–55 ppm) and thiol protons (δ 1.5–2.0 ppm) .
Advanced: What strategies address discrepancies in thermodynamic data (e.g., ΔvapH) for Spiro[4.5]decane derivatives?
Methodological Answer:
Discrepancies in thermodynamic data arise from experimental protocols and sample purity . For example:
- Calorimetry calibration : Subach and Zwolinski (1975) reported ΔvapH = 54.9 kJ/mol using vapor pressure measurements, while Naro (1965) obtained 44.0 kJ/mol via boiling point extrapolation .
- Purity control : Impurities (e.g., decalin byproducts) are minimized via HPLC purification (>99% purity) .
- Standardization : NIST databases recommend cross-validating data using multiple techniques (e.g., static vs. dynamic vaporization) .
Basic: How is the spirocyclic core stabilized during synthesis to prevent ring-opening reactions?
Methodological Answer:
- Steric hindrance : Bulky substituents (e.g., methyl groups at C1 and C4) reduce strain in the spiro[4.5] system .
- Solvent effects : Non-polar solvents (e.g., toluene) stabilize the spiro conformation by minimizing dipole-dipole interactions .
- Low-temperature protocols : Reactions conducted below 0°C suppress retro-aldol pathways .
Advanced: How does the thiol group in this compound influence its reactivity and biological applications?
Methodological Answer:
The thiol group enables:
- Metal coordination : Enhances binding to Zn²⁺ in metalloenzymes (e.g., matrix metalloproteinases) .
- Redox activity : Participates in disulfide bond formation, useful in prodrug activation (e.g., under hypoxic conditions) .
- Selective alkylation : Reacts with α,β-unsaturated ketones in Michael additions, forming bioactive spirothioethers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
